molecular formula C8H9FN2O2 B8789342 3-Fluoro-N-methoxy-N-methylpicolinamide

3-Fluoro-N-methoxy-N-methylpicolinamide

Cat. No.: B8789342
M. Wt: 184.17 g/mol
InChI Key: QUSUBHMVYNMKTD-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxy-N-methylpicolinamide is a fluorinated picolinamide derivative characterized by a pyridine ring substituted with a fluorine atom at position 3 and an N-methoxy-N-methylamide group at the carboxamide position. The fluorine atom enhances metabolic stability and bioavailability, while the N-methoxy-N-methyl group may influence solubility and reactivity in synthetic pathways .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3

InChI Key

QUSUBHMVYNMKTD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Fluoro-N-methoxy-N-methylpicolinamide can be compared to related picolinamide derivatives and fluorinated heterocycles. Below is a detailed analysis:

Structural Analogues

2.1.1 3-Fluoro-N-methylpicolinamide (CAS: 1521047-81-3)
  • Molecular Formula : C₇H₇FN₂O
  • Molecular Weight : 154.14 g/mol
  • Key Differences : Lacks the N-methoxy group, resulting in reduced steric bulk and altered solubility.
  • Properties: Reported solubility in standard organic solvents (e.g., DMSO, ethanol) and stability at room temperature .
  • Applications : Used as a precursor in kinase inhibitor synthesis, highlighting the role of fluorine in target binding .
2.1.2 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)
  • Molecular Formula : C₁₃H₁₀FN₃O₄
  • Key Differences: Features a phenoxy substituent at position 4 of the pyridine ring and a nitro group, enhancing electrophilicity.
  • Synthesis: Prepared via nucleophilic aromatic substitution between 4-chloro-N-methylpicolinamide and 2-fluoro-4-nitrophenol .
  • Applications : Intermediate in agrochemical research, demonstrating the versatility of fluorinated picolinamides in functionalization .
2.1.3 3-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS: 1227584-28-2)
  • Molecular Formula: C₈H₆F₃NO₂
  • Key Differences : Contains a trifluoromethyl group and an aldehyde moiety, increasing reactivity in condensation reactions.
  • Applications : Building block for trifluoromethylated pharmaceuticals, emphasizing the role of fluorine in modulating electronic effects .

Functional Group Comparison

Compound Fluorine Position Amide Substituents Key Applications
3-Fluoro-N-methoxy-N-methylpicolinamide 3-pyridine N-methoxy, N-methyl Drug discovery (kinase inhibitors)
3-Fluoro-N-methylpicolinamide 3-pyridine N-methyl Intermediate in bioactive molecule synthesis
4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide 4-pyridine N-methyl, 2-fluorophenoxy Agrochemical precursors
3-Methoxy-2-nitropyridine 2-pyridine Nitro, methoxy Organic synthesis intermediates

Physicochemical Properties

  • Solubility : The N-methoxy group in 3-Fluoro-N-methoxy-N-methylpicolinamide likely improves aqueous solubility compared to N-methyl analogues, as seen in related methoxy-pyridine derivatives .
  • Stability : Fluorine at position 3 enhances resistance to oxidative degradation, a trait shared with 3-chloro-N-phenyl-phthalimide (), though the latter lacks amide functionality .

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